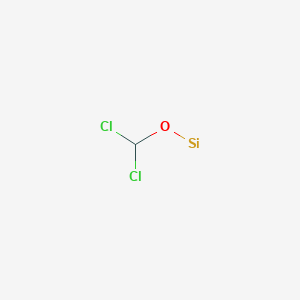

Dichloromethoxysilane

Description

Properties

Molecular Formula |

CHCl2OSi |

|---|---|

Molecular Weight |

128.01 g/mol |

InChI |

InChI=1S/CHCl2OSi/c2-1(3)4-5/h1H |

InChI Key |

QOEGTYJBQZYSSW-UHFFFAOYSA-N |

Canonical SMILES |

C(O[Si])(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Dichloromethoxysilane and Its Precursors

Advanced Synthetic Routes for Dichloromethoxysilane

The production of this compound benefits from broader advancements in organosilicon chemistry, particularly in catalysis and sustainable process design.

The alcoholysis of chlorosilanes can be significantly influenced by catalysis, which can enhance reaction rates and selectivity. While specific catalysts for this compound synthesis are not extensively documented in isolation, the principles from related silane (B1218182) alcoholysis reactions are directly applicable. Various transition metal complexes have been shown to be effective for the dehydrogenative silation of alcohols and the alcoholysis of silanes. researchgate.net

Catalytic systems investigated for related silane alcoholysis reactions include:

Ruthenium Complexes: Dimeric ruthenium complexes like Ru₂(µ-Cl)₂Cl₂(CO)₄(PMe₃)₂ have demonstrated activity for silane alcoholysis in polar solvents. cdnsciencepub.com

Rhodium Complexes: Wilkinson's catalyst (RhCl(PPh₃)₃) is a well-known and highly effective catalyst for the alcoholysis of certain silanes. researchgate.net

Copper Complexes: Copper(I) hydride complexes are efficient catalysts for the alcoholysis of primary and secondary silanes at room temperature. researchgate.net Furthermore, chiral phosphine-modified copper complexes can catalyze the alcoholysis of prochiral dihydrosilanes with high stereoselectivity. nih.gov

Nickel-Catalyzed Coupling: Nickel-based catalysts have been developed for cross-electrophile coupling of chlorosilanes with alcohols (via in situ bromination), providing a formal deoxygenative silylation pathway. nih.gov

Other Catalysts: Complexes of palladium, iridium, and titanium have also been shown to catalyze the alcoholysis of various silanes with alcohols. researchgate.netcdnsciencepub.com

The application of these catalytic systems to the reaction between a precursor like trichlorosilane (B8805176) and methanol (B129727) could provide a more efficient and controlled route to this compound, potentially lowering reaction temperatures and improving yield.

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry. For this compound production, this involves optimizing reaction efficiency and minimizing waste.

Key principles include:

Atom Economy: Catalytic routes, such as the dehydrogenative coupling of hydrosilanes with alcohols, are highly atom-economical, producing hydrogen gas as the only byproduct. acs.org

Use of Green Solvents: Research has demonstrated the feasibility of conducting silane-alcohol coupling reactions in the alcohols themselves, which act as both reactant and green solvent. acs.orgcsic.es

Energy Efficiency: The use of highly active catalysts can reduce the energy input required for the reaction by allowing for lower temperatures and pressures. csic.es

Process Simplification: An improved process for the esterification of chlorosilanes involves using a chlorinated hydrocarbon as a solvent, which surprisingly enhances yields without the need for an acid-binding agent. google.com This eliminates a process step and the formation of salt byproducts that would require removal. google.com

A sustainable approach for this compound could involve a cobalt-based catalytic system for the dehydrogenative coupling of a hydrosilane precursor with methanol, a process that operates under mild conditions and can be coupled with hydrogen recovery. acs.orgcsic.es

Precursor Chemistry and Synthesis Pathways Relevant to this compound Derivatives

The availability and purity of precursors are critical for the successful synthesis of this compound and its subsequent derivatives. The primary precursors are highly reactive chlorosilanes.

The most relevant precursors for this compound are trichlorosilane (TCS) and methyltrichlorosilane (B1216827) (MTCS).

Trichlorosilane (HSiCl₃): High-purity TCS is a foundational material in the semiconductor industry. It is typically produced by the direct hydrochlorination of silicon metal. A key industrial process for producing related silanes is the disproportionation (or redistribution) of TCS. This equilibrium reaction can be catalyzed to produce dichlorosilane (B8785471) (DCS), which could then potentially be a precursor. google.com

Reaction: 2 HSiCl₃ ⇌ H₂SiCl₂ (DCS) + SiCl₄

Methyltrichlorosilane (CH₃SiCl₃): MTCS is a primary product of the Müller-Rochow Direct Process, where chloromethane (B1201357) reacts with elemental silicon in the presence of a copper catalyst at elevated temperatures (≥ 250 °C). wikipedia.org While dimethyldichlorosilane is often the main product, the yield of methyltrichlorosilane can be enhanced by adjusting the amount of metal catalyst. wikipedia.org An alternative synthesis involves the liquid-phase chlorination of methyltrichlorosilane using chlorine gas with a catalyst mixture of iron(III) chloride and benzoyl peroxide. google.com

Optimizing the production of precursors like dichlorosilane (DCS) and trichlorosilane (TCS) is crucial for ensuring a cost-effective and high-purity supply for subsequent reactions.

Optimization of Dichlorosilane (DCS) Production: Computational fluid dynamics (CFD) simulations of the catalytic decomposition of TCS in a fixed-bed reactor have been used to determine optimal production conditions for DCS. nih.govnih.gov

| Parameter | Optimal Range/Value | Rationale |

|---|---|---|

| Bed Height | 3000–4000 mm | Ensures sufficient reaction time, but excessive height does not significantly improve the generation rate. nih.gov |

| Feed Temperature | >60 °C | DCS generation is linearly related to temperature; higher temperatures lead to higher production rates. nih.gov |

| Feed Flow Rate | 1000–2000 kg/h | Too low a flow rate underutilizes the reactor, while too high a rate significantly reduces DCS yield. nih.gov |

| Length/Diameter (L/D) Ratio | ~5.0 | This aspect ratio was found to be optimal in the simulated cylindrical reactor design. nih.gov |

Optimization of Trichlorosilane (TCS) Production: The anti-disproportionation reaction, which converts by-products back into TCS, can be optimized. Process simulation using Aspen Plus software for the reaction of dichlorosilane and silicon tetrachloride identified the following optimal conditions. researchgate.net

| Parameter | Optimal Value | Result |

|---|---|---|

| Reaction Temperature | 55 °C | Achieved a dichlorosilane conversion rate of 98-99%. researchgate.net |

| Reaction Pressure | 0.7 MPa (G) | |

| Feed Space Velocity | 250 kg/h |

These optimized processes ensure a high-purity, continuous supply of precursors for this compound synthesis.

Derivatization Strategies for this compound-based Compounds

Derivatization refers to the transformation of a chemical compound into a product of similar structure, called a derivative. This can involve using this compound as a reagent to modify other molecules or reacting this compound itself to create new functionalized silanes.

This compound as a Silylating Agent: Derivatization is a common technique in analytical chemistry, particularly for gas chromatography (GC), to make analytes more volatile and thermally stable. youtube.com Silylation, which replaces an active hydrogen in groups like -OH, -COOH, or -NH with a silyl (B83357) group, is a primary method. youtube.comsigmaaldrich.com this compound, with its reactive Si-Cl bonds, can act as a silylating agent to introduce a dichloromethoxy-silyl moiety onto a target molecule. This functionalization can alter the polarity and reactivity of the substrate.

Derivatization of this compound: The functional groups on this compound (Si-H and Si-Cl) are themselves reactive sites for creating a wide array of derivatives.

Via the Si-Cl Bond: The two chlorine atoms are susceptible to nucleophilic substitution. Further reaction with alcohols (alcoholysis) can lead to the formation of di- and tri-alkoxysilanes. wikipedia.org Reaction with Grignard reagents can form new silicon-carbon bonds, alkylating or arylating the silicon center. acs.org

Via the Si-H Bond: The silicon-hydride bond is a key functional group for hydrosilylation reactions. chemicalbook.com In this process, the Si-H bond adds across a double or triple bond, catalyzed by transition metals, enabling the synthesis of complex organosilicon compounds. google.com This pathway allows for the attachment of this compound to a wide variety of organic molecules containing unsaturation.

These derivatization strategies underscore the versatility of this compound as both a reagent and a building block in organosilicon chemistry.

Reaction Mechanisms and Kinetics of Dichloromethoxysilane Systems

Mechanistic Studies of Dichloromethoxysilane Reactions

The disproportionation of chlorosilanes, including this compound, is a critical process in the production of silicon-based materials. These reactions involve the exchange of substituents on the silicon atom, leading to a mixture of different silane (B1218182) species. The reactions are typically equilibrium-driven and can be catalyzed to enhance reaction rates and influence product distribution.

The general disproportionation reactions for chlorosilanes can be represented as a series of parallel equilibria:

2 SiH₃Cl ⇌ SiH₄ + SiH₂Cl₂

2 SiH₂Cl₂ ⇌ SiH₃Cl + SiHCl₃

2 SiHCl₃ ⇌ SiH₂Cl₂ + SiCl₄

Catalysts play a crucial role in facilitating these reactions. While early studies explored the use of aluminum chloride, nitrogen-carbon compounds, particularly tertiary amines supported on polystyrene beads, have been found to be highly effective. slideshare.net The proposed mechanism involves the formation of weak adducts between the catalyst and the chlorosilane molecules. This interaction occurs on the activated solid phase of the catalyst, which must be completely dehydrated. The interchange of Si-Cl and Si-H bonds then happens between the catalyst-adducted molecules and those in the bulk liquid or vapor phase. slideshare.net

For the disproportionation of dichlorosilane (B8785471) (DCS) to monochlorosilane (MCS), a key process for producing high-purity silicon precursors, density functional theory (DFT) studies have elucidated the reaction cycle. The process involves a primary cycle for MCS production and a secondary cycle related to chlorine. A key intermediate, the SiHCl₃–SiH₂Cl⁻ species, decomposes to yield MCS and trichlorosilane (B8805176) (TCS). acs.org The dehydrogenation of DCS is identified as the rate-determining step in this process. acs.org

The reaction conditions, such as temperature and pressure, also significantly influence the disproportionation process. These reactions can be carried out in either the liquid or vapor phase, with vapor-phase reactions generally exhibiting substantially higher rates. google.com The temperature for these processes can range from 0°C to as high as 350°C, with a preferred range of 20°C to 200°C. google.com

Table 1: Key Factors in Chlorosilane Disproportionation

| Factor | Description | Reference |

| Catalyst | Tertiary amines on polystyrene beads are effective. slideshare.net | slideshare.net |

| Mechanism | Formation of weak adducts between catalyst and chlorosilane, followed by Si-Cl and Si-H bond interchange. slideshare.net | slideshare.net |

| Key Intermediate | In DCS to MCS conversion, the SiHCl₃–SiH₂Cl⁻ species is a crucial intermediate. acs.org | acs.org |

| Rate-Determining Step | Dehydrogenation of dichlorosilane (DCS). acs.org | acs.org |

| Reaction Phase | Can be liquid or vapor phase, with vapor phase offering accelerated rates. google.com | google.com |

| Temperature | Operable from 0°C to 350°C, with a preferred range of 20°C to 200°C. google.com | google.com |

The hydrolysis and condensation of this compound are fundamental reactions in sol-gel processes and surface modifications. These reactions lead to the formation of silanols (Si-OH) and subsequently siloxane (Si-O-Si) bonds, which are the building blocks of silicone polymers and silica (B1680970) networks.

Hydrolysis: The methoxy (B1213986) groups (-OCH₃) on the this compound molecule are replaced by hydroxyl groups (-OH) through reaction with water. This is a stepwise process.

Condensation: The newly formed silanols react with each other or with remaining methoxy groups to form siloxane bonds, releasing water or methanol (B129727) as a byproduct.

A general representation of these reactions is as follows:

Hydrolysis: R₂Si(OCH₃)₂ + 2H₂O → R₂Si(OH)₂ + 2CH₃OH

Condensation (Water producing): 2 R₂Si(OH)₂ → (R₂SiO)₂ + 2H₂O

Condensation (Alcohol producing): R₂Si(OH)₂ + R₂Si(OCH₃)₂ → (R₂SiO)₂ + 2CH₃OH

The kinetics of these reactions are influenced by several factors, including pH, water concentration, and the nature of the organic substituents on the silicon atom. researchgate.net For instance, under acidic conditions, the hydrolysis reaction is generally enhanced, while the condensation reactions are slowed down. researchgate.net

Studies on similar trifunctional silanes, like octadecyltrimethoxysilane (B1207800) (OTMS), have shown a "slow-fast-slow" kinetic behavior for hydrolysis. nih.gov This is attributed to the differing hydrolysis rates of the three methoxy groups, where the substitution of a methoxy group with a hydroxyl group can accelerate the hydrolysis of the remaining methoxy groups on the same silicon atom. nih.gov

The condensation reactions lead to the formation of dimers, linear oligomers, and eventually three-dimensional networks, denoted as T¹, T², and T³ structures, respectively. researchgate.net The competition between hydrolysis and condensation is a key factor in controlling the final structure and properties of the resulting material. researchgate.net

Table 2: Stages of Hydrolysis and Condensation

| Stage | Reaction | Key Features | Reference |

| Hydrolysis | Replacement of -OCH₃ with -OH groups. | Stepwise process, influenced by pH. researchgate.net | researchgate.netyoutube.com |

| Condensation | Formation of Si-O-Si bonds from Si-OH and/or Si-OCH₃ groups. | Can produce water or alcohol as a byproduct. Leads to dimers, oligomers, and networks. researchgate.net | researchgate.netyoutube.com |

The gas-phase reactions and thermal decomposition of this compound are critical in chemical vapor deposition (CVD) processes used for producing thin films of silicon-based materials. Understanding these pathways is essential for controlling the composition and quality of the deposited films.

The decomposition of this compound in the gas phase can proceed through various unimolecular and bimolecular reaction channels, depending on the temperature and pressure. The primary decomposition pathways often involve the elimination of stable molecules like HCl, CH₄, or H₂.

While specific studies on this compound are limited in the provided search results, general principles of chlorosilane and organosilane decomposition can be applied. For related molecules, gas-phase reactions with radicals, such as the hydroxyl radical (OH), are significant in atmospheric chemistry and combustion processes. nist.govcopernicus.org These reactions typically initiate via hydrogen abstraction from the organic group or the Si-H bond, if present. copernicus.org

For example, the reaction of methyl sulfate (B86663) with OH radicals in the gas phase starts with hydrogen abstraction from the methyl group. copernicus.org A similar initial step could be expected for this compound, leading to a radical intermediate that can undergo further decomposition or reaction with other gas-phase species like O₂ or O₃. copernicus.org

Theoretical studies using methods like coupled cluster theory have been employed to investigate the decomposition mechanisms of complex molecules, providing insights into reaction barriers and preferred pathways. rsc.org Such computational approaches could be valuable in elucidating the detailed gas-phase decomposition mechanism of this compound.

In the context of atmospheric chemistry, the fate of organosilicon compounds is influenced by their reactions with atmospheric oxidants. The resulting products can contribute to the formation of inorganic aerosols. copernicus.org

Surface Chemistry and Adsorption Phenomena in this compound Interactions

This compound is a precursor for the deposition of thin films, such as silicon dioxide (SiO₂) and silicon oxycarbide (SiOC), through chemical vapor deposition (CVD) and atomic layer deposition (ALD). The kinetics of these heterogeneous reactions at the substrate surface are crucial for controlling film growth rate, uniformity, and properties.

The deposition process involves the adsorption of the precursor molecule onto the substrate surface, followed by surface reactions that lead to the incorporation of silicon, oxygen, and carbon into the growing film. The reaction kinetics are influenced by factors such as substrate temperature, precursor partial pressure, and the presence of co-reactants like oxygen or ozone.

In ALD processes, the self-limiting nature of the surface reactions is key. For example, the adsorption of SiCl₂H₂ on a Ge(100) surface was found to be self-limiting at temperatures below 350°C. researchgate.net This self-limiting behavior ensures precise control over the film thickness at the atomic scale.

The growth rate in CVD and ALD is often studied as a function of deposition parameters. For instance, in the ALD of silicon using disilane (B73854) (Si₂H₆), the growth rate showed a self-limiting behavior with respect to both precursor pressure and electron exposure time, which was used for surface activation. researchgate.net

The adsorption of this compound on a substrate is the initial and often rate-determining step in thin film deposition. The nature of this adsorption, whether physisorption or chemisorption, and the subsequent surface reactions dictate the initial stages of film growth.

First-principles studies based on density functional theory (DFT) have been used to investigate the adsorption of chlorosilanes on silicon surfaces. acs.org These studies show that molecules like dichlorosilane (SiH₂Cl₂) and trichlorosilane (SiHCl₃) undergo dissociative chemisorption. acs.org The scission of the Si-Cl bond is often favored over the Si-H bond. acs.org

For dichlorosilane on a Si(100) surface, Fourier transform infrared (FTIR) spectroscopy studies revealed that adsorption at 200 K leads to the formation of surface dihydride (SiH₂) and monochloride (SiCl) species. aip.org This is consistent with a mechanism involving the breaking of a Si-Cl bond upon adsorption. aip.org

Upon annealing, these surface species can undergo further reactions. For example, the SiH₂ species on the surface can convert to monohydride (SiH) species at temperatures between 300 K and 660 K. aip.org At even higher temperatures (above 660 K), the SiH species desorb as H₂. aip.org

The adsorption behavior is also influenced by the nature of the substrate. Studies on porous silicon have provided a high surface area for spectroscopic investigations of the adsorbed species. aip.orgresearchgate.net The insights gained from these studies are crucial for understanding and optimizing the conditions for CVD and ALD processes using chlorosilane precursors.

Table 3: Adsorption and Surface Reactions of Related Chlorosilanes

| Chlorosilane | Substrate | Adsorption Behavior | Surface Species | Reference |

| Dichlorosilane (SiH₂Cl₂) | Si(100) | Dissociative chemisorption, Si-Cl bond scission. aip.orgacs.org | SiH₂ and SiCl. aip.org | aip.orgacs.org |

| Trichlorosilane (SiHCl₃) | Si(100) | Dissociative chemisorption, Si-Cl bond scission favored. acs.org | SiH, SiClₓ, ClSiH, Cl₂SiH. researchgate.net | researchgate.netacs.org |

| Silicon Tetrachloride (SiCl₄) | Si(100) | Stable adsorption, saturates the surface. acs.org | SiClₓ. | acs.org |

Influence of Surface Conditions on this compound Reactivity

A detailed investigation into the scientific literature did not yield specific studies on how surface conditions—such as surface roughness, chemical composition, or the presence of catalytic sites—influence the reactivity of this compound.

For related silicon compounds, it is well-established that surface phenomena play a critical role. For instance, the reactivity of particulates is often dictated by their surface micromorphology and the abundance of active sites rather than just their bulk chemical composition. nih.gov In chemical vapor deposition processes involving compounds like dichlorosilane, the growth of films is understood to be influenced by adsorption mechanisms on the substrate surface. researchgate.net The rate of dismutation reactions for chlorosilanes can be controlled by adsorption-desorption steps on a catalyst, indicating a strong surface dependency. mdpi.com

Reaction Kinetics Modeling and Experimental Validation for this compound Transformations

Similarly, a thorough search for kinetic models and their experimental validation for this compound transformations was unfruitful. The scientific literature provides extensive kinetic data for other silanes, but not for the specific compound of interest.

For example, detailed kinetic models and experimental validations exist for the thermal decomposition and dismutation of dichlorosilane (SiH₂Cl₂). Studies have determined the rate constants, activation energies, and reaction orders for these processes. mdpi.comosti.gov Researchers have employed various techniques, including flow methods and laser-powered pyrolysis, and have developed complex kinetic models validated by experimental data. mdpi.combuffalo.edu Furthermore, ab initio methods have been used to calculate reaction pathways and evaluate rate coefficients for systems like the dichlorosilane-hydrogen system. nasa.gov

A review of the polymerization kinetics for alkoxysilanes highlights the complexity of these reactions, which are influenced by factors such as pH, catalysts, and water-to-silane ratios. nih.gov While this provides a framework for how a compound like this compound might behave, it does not offer specific rate constants, energy barriers, or validated models for the compound itself.

The absence of such fundamental kinetic data for this compound makes it impossible to construct or validate reaction models, predict its behavior in chemical reactors, or optimize processes where it might be used as a reactant or intermediate. This represents a notable gap in the chemical literature.

Advanced Materials Applications of Dichloromethoxysilane and Its Derivatives

Dichloromethoxysilane as a Precursor in Polymer Science

The reactivity of this compound allows it to be a foundational block for creating complex macromolecular structures, particularly organosilicon polymers. These polymers can be subsequently transformed into advanced ceramic materials through thermal processing.

Synthesis of Organosilicon Polymers from this compound

This compound serves as a monomer in polymerization reactions, primarily through hydrolysis and condensation. The hydrolysis of the chloro- and methoxy- groups on the silicon atom leads to the formation of silanol (B1196071) intermediates. These intermediates are highly reactive and subsequently undergo condensation to form polysiloxane chains with a Si-O backbone.

The presence of the Si-H bond is often preserved during these reactions, yielding polymethylhydrosiloxanes (PMHS). These polymers are characterized by the repeating [-Si(H)(CH₃)-O-] unit. The synthesis of PMHS from the related monomer dichloromethylsilane (B8780727) (DCHS) involves a hydrolysis-condensation process. bohrium.comresearchgate.net This process yields a monomeric fluid that, upon condensation, forms the final polymer. bohrium.comresearchgate.net The properties of the resulting polymer, such as viscosity, can be controlled through the reaction conditions. bohrium.com While detailed studies on this compound are less common, the fundamental chemistry is analogous, suggesting its utility in producing functional polysiloxanes. The general approach for creating polysiloxanes from dichlorosilane (B8785471) precursors involves hydrolysis, which can lead to the formation of cyclic polysiloxanes. researchgate.net

Organosilicon polymers are valuable in numerous fields due to their unique combination of properties, including thermal stability, flexibility at low temperatures, and dielectric strength. The ability to incorporate different functional groups at the molecular level allows for the precise tuning of these properties.

This compound in Polymer-Derived Ceramics Research

Polymer-Derived Ceramics (PDCs) are a class of advanced materials created by the pyrolysis of preceramic polymers. aip.org This route allows for the fabrication of ceramic components with complex shapes that are difficult to achieve through traditional powder metallurgy. nsf.govaip.org The process typically involves synthesizing a silicon-based polymer, shaping it into a desired form (the "green body"), and then heating it to high temperatures in an inert atmosphere. During pyrolysis, the polymer decomposes, releasing volatile byproducts and converting into a dense, amorphous ceramic material. researchgate.net

Given that this compound contains silicon, oxygen, and carbon (from the methoxy (B1213986) group), polymers synthesized from it are suitable precursors for producing silicon oxycarbide (SiOC) ceramics. researchgate.netrsc.orgunito.it These SiOC materials are known for their exceptional properties:

High hardness and strength aip.org

Excellent thermal stability and oxidation resistance nsf.gov

Chemical inertness aip.org

The final composition and nanostructure of the SiOC ceramic are directly influenced by the molecular structure of the initial preceramic polymer and the pyrolysis conditions. researchgate.netrsc.org The ability to tailor the polymer backbone and side chains provides a high degree of control over the final ceramic's properties, making the PDC route highly versatile for creating materials for applications in aerospace, electronics, and chemical engineering. aip.orgnsf.govaip.org

This compound in Thin Film Technologies

Thin film deposition techniques are crucial for the fabrication of microelectronics, optical coatings, and protective layers. This compound's volatility and reactivity make it a candidate precursor for methods like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).

Applications in Atomic Layer Deposition (ALD) for Silicon-based Films

Atomic Layer Deposition is a thin film deposition technique that relies on sequential, self-limiting surface reactions to build films one atomic layer at a time. vaporpulse.comspark-nano.com This method provides exceptional control over film thickness and conformity, even on complex, high-aspect-ratio structures. rsc.orgskku.edu The process involves pulsing different precursors into a reaction chamber, separated by purge steps. vaporpulse.com

While extensive research exists for dichlorosilane (SiH₂Cl₂) in ALD for depositing silicon nitride (SiN) and silicon dioxide (SiO₂) films, specific studies on this compound are less prevalent. rsc.orgresearchgate.netresearchgate.net However, the principles remain the same. For SiO₂ deposition, a silicon precursor is pulsed and reacts with surface hydroxyl (-OH) groups. After purging excess precursor, an oxygen source like ozone (O₃) or water (H₂O) is introduced to complete the reaction and prepare the surface for the next cycle. researchgate.netrsc.org

The choice of precursor is critical in ALD, as it must be volatile, thermally stable, and highly reactive with the surface and the co-reactant. vaporpulse.comharvard.edu Halosilanes like dichlorosilane are common but can introduce chlorine impurities into the film and require specific temperature windows. researchgate.netgoogle.com The development of new precursors is a continuous effort to improve film quality, lower deposition temperatures, and enhance process efficiency. rsc.orggoogle.comgoogle.com

Table 1: ALD Process Parameters for SiO₂ and SiN Films Using Dichlorosilane (SiH₂Cl₂) This table presents data for the related compound Dichlorosilane as a reference for typical ALD conditions.

| Film Type | Silicon Precursor | Co-reactant | Deposition Temperature (°C) | Growth Rate (nm/cycle) | Reference |

|---|---|---|---|---|---|

| SiO₂ | SiH₂Cl₂ | O₃ | 350 - 450 | ~0.25 | researchgate.net |

| SiN | SiH₂Cl₂ | NH₃ Plasma | 250 - 500 | Varies | rsc.org |

Investigations into Chemical Vapor Deposition (CVD) using this compound

Chemical Vapor Deposition is a widely used process where a substrate is exposed to volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Plasma-Enhanced CVD (PECVD) uses plasma to energize the reactant gases, allowing for deposition at lower temperatures.

Dichlorosilane (SiH₂Cl₂) is a well-studied precursor in PECVD for producing various silicon-based films. It is used in mixtures with gases like hydrogen and argon to deposit polymorphous silicon (pm-Si) thin films. researchgate.net These films contain silicon nanocrystals embedded within an amorphous silicon matrix, a structure that is of great interest for photovoltaic applications. researchgate.net Furthermore, dichlorosilane is used with ammonia (B1221849) (NH₃) to grow silicon nitride (SiNₓ) films that can exhibit electroluminescent properties. tandfonline.com

The chemistry of this compound suggests its potential for depositing silicon oxycarbide (SiOC) or related films via CVD, though specific research reports are scarce. The deposition parameters, such as precursor flow rates, substrate temperature, and plasma power, would be critical in determining the final film's composition and properties.

Formation of Electroluminescent and Luminescent Thin Films

Certain silicon-based thin films can emit light under an electric field (electroluminescence) or when excited by photons (photoluminescence). This property is highly dependent on the film's nanostructure and the presence of specific defects or chemical bonds.

Research has shown that silicon nitride (SiNₓ) films grown by PECVD using dichlorosilane as the silicon precursor can exhibit intense, white electroluminescence. tandfonline.com The light emission in these materials is often attributed to the quantum confinement effect within silicon nanocrystals (2.5 to 5 nm in size) embedded in the SiNₓ matrix. tandfonline.com The ability to produce white light from silicon-based materials is a significant step toward developing silicon-based light-emitting diodes (LEDs) for future optoelectronic devices. tandfonline.com

Other luminescent materials can be created from organosilicon compounds, such as silicon phthalocyanines, which show visible photoluminescence in thin film form. dntb.gov.ua While not directly employing this compound, this research demonstrates the broader potential of functional organosilicon materials in the field of luminescent devices. The development of fluorescent sensors using conjugated polymer thin films also highlights the importance of controlling material properties at the molecular level for optical applications. rsc.org

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Dichlorosilane |

| Dichlorodimethylsilane |

| Dichloromethylsilane |

| Polydimethylsiloxane |

| Polymethylhydrosiloxane |

| Silicon Oxycarbide |

| Silicon Nitride |

| Silicon Dioxide |

| Silanol |

| Ozone |

| Ammonia |

| Hydrogen |

| Argon |

This compound in Surface Modification and Coating Research

Functionalization of Substrates using this compound

The functionalization of substrates is a common application for silane (B1218182) compounds, which can form stable bonds with hydroxylated surfaces. rsc.orgnih.gov This process is crucial for altering surface properties such as hydrophobicity, adhesion, and biocompatibility. mdpi.commdpi.com However, specific research detailing the reaction kinetics, layer morphology, and functional group density achieved with this compound is not present in the available literature. General principles of alkoxysilane chemistry suggest that the methoxy group would react with surface hydroxyls, while the dichloro-functionality would offer further reaction sites, but empirical data on this specific compound is lacking.

Development of Advanced Coatings via this compound Chemistry

Alkoxysilanes are integral to the formulation of advanced coatings, including anti-corrosion, hydrophobic, and wear-resistant layers. researchgate.net These coatings often rely on the sol-gel process, where the silane precursors hydrolyze and condense to form a cross-linked network. While there is extensive research on coatings derived from various silanes, studies focusing on the unique properties and advantages of incorporating this compound into coating formulations are not found in the reviewed sources.

This compound in Advanced Electronic and Optoelectronic Materials

The application of specific silicon compounds is critical in the manufacturing of electronic and optoelectronic components. nist.govresearchgate.netrsc.org These materials demand high purity and precise deposition characteristics.

Role in Semiconductor Fabrication Research

Dichlorosilane (SiH₂Cl₂) is a well-documented precursor in semiconductor fabrication for epitaxial silicon growth and thin-film deposition. federalregister.govresearchgate.netnasa.govgoogle.com A search of materials used in semiconductor manufacturing by major industry players lists dichlorosilane but does not specifically mention this compound. federalregister.govregulations.gov The substitution of a hydrogen atom with a methoxy group in this compound would significantly alter its reactivity and decomposition byproducts, making direct comparisons to dichlorosilane's role in semiconductor processes speculative without dedicated research. There is no available data on its use as a precursor in atomic layer deposition (ALD) or chemical vapor deposition (CVD) for semiconductor applications. youtube.com

Integration into High-Performance Materials for Emerging Technologies

The development of next-generation optoelectronic devices often involves novel materials to enhance performance and efficiency. nist.govresearchgate.netrsc.org While there is a vast field of research into new materials for these technologies, there is no specific mention in the available literature of this compound being investigated or integrated into high-performance materials for emerging optoelectronic applications.

Catalysis in Dichloromethoxysilane Chemistry

Catalytic Pathways for Dichloromethoxysilane Transformations

The transformations of this compound are predominantly channeled through several key catalytic pathways. These reactions leverage the compound's unique structure to forge new chemical bonds and create diverse molecular architectures.

One of the fundamental reactions is disproportionation , also known as redistribution. In this process, two molecules of this compound react in the presence of a catalyst to exchange substituents, leading to the formation of monochloromethoxysilane and trichloromethoxysilane. This reaction is a critical step in the production of various organosilane precursors. The disproportionation of related chlorosilanes, such as trichlorosilane (B8805176) and dichlorosilane (B8785471), has been extensively studied and provides a foundational understanding of the likely mechanisms involved with this compound. For instance, the disproportionation of dichlorosilane to monochlorosilane and trichlorosilane is a key industrial process. nih.gov

Another significant catalytic pathway is hydrosilylation . This reaction involves the addition of the Si-H bond of this compound across a double or triple bond of an unsaturated organic molecule, such as an alkene or alkyne. This process is a powerful tool for carbon-silicon bond formation and is instrumental in the synthesis of a wide array of organosilicon compounds. For example, the hydrosilylation of γ-chloropropene with dimethylchlorosilane, a related compound, yields γ-chloropropyldimethylchlorosilane, an important blocking agent in silicone polymer production. chemicalbook.com

Furthermore, Si-Si bond cleavage in related disilanes using hydrogen chloride under catalytic influence points to potential pathways for converting silicon-rich residues into valuable monosilanes like this compound. google.com This suggests that catalytic processes can also be designed for the synthesis of this compound from other silicon-containing starting materials.

Design and Evaluation of Catalytic Systems for this compound Reactions

The efficiency and selectivity of this compound transformations are highly dependent on the design of the catalytic system. Both homogeneous and heterogeneous catalysts have been developed and evaluated for their efficacy in promoting these reactions.

Homogeneous Catalysis in this compound Synthesis and Reactions

Homogeneous catalysts, which exist in the same phase as the reactants, offer the advantage of high activity and selectivity due to the direct interaction between the catalyst and the substrate at a molecular level. mt.comnih.gov In the context of this compound chemistry, transition metal complexes are particularly important. These complexes can be tailored with specific ligands to fine-tune their catalytic activity and achieve desired reaction outcomes, such as enantioselective synthesis. mt.comyoutube.com

For hydrosilylation reactions, various transition metal complexes have been shown to be effective. acs.org The choice of metal and the electronic and steric properties of the ligands play a crucial role in the catalytic cycle. While specific studies on this compound are limited, research on analogous compounds like dimethylchlorosilane has demonstrated the use of catalysts for one-pot conversions of esters to acetals via hydrosilylation. acs.orgacs.org

The disproportionation of chlorosilanes can also be achieved using organic homogeneous catalysts, such as those containing nitrogen atoms that act as electron pair donors. mdpi.com However, a significant challenge with homogeneous catalysts is their separation from the reaction products. mt.com

Heterogeneous Catalysis in this compound Processes

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. wikipedia.orgnumberanalytics.com For this compound-related reactions, several types of heterogeneous catalysts have been investigated.

Nitrogen-containing anion exchange resins are highly effective for the disproportionation of chlorosilanes. nih.gov These solid catalysts, such as Amberlyst A21 and A26, offer high reactivity and the advantage of not introducing impurities into the product stream. nih.gov The catalytic activity of these resins is attributed to the presence of tertiary amine or quaternary ammonium (B1175870) functional groups. mdpi.com

Another class of heterogeneous catalysts includes supported metal catalysts. For instance, an alumina-supported potassium fluoride (B91410) (KF/Al2O3) catalyst has demonstrated high activity for the disproportionation of trimethoxysilane, a related alkoxysilane. researchgate.net The surface area and porosity of the support material, as well as the nature of the active sites, are critical factors in the catalyst's performance. google.com The design of these catalysts often involves impregnating a high-surface-area support with a catalytically active species. slideshare.net

Influence of Catalyst Structure and Composition on this compound Reactivity and Selectivity

The structure and composition of the catalyst have a profound impact on the reactivity of this compound and the selectivity of its transformations. By systematically modifying the catalyst, it is possible to control the reaction rate and direct the reaction towards a specific product.

In homogeneous catalysis , the ligand environment around the metal center is a key determinant of catalyst performance. The electronic and steric properties of the ligands can influence the stability of catalytic intermediates and the energy barriers of different reaction pathways. youtube.com This allows for the precise control of selectivity, including enantioselectivity in asymmetric catalysis. mt.com

For heterogeneous catalysts , the chemical nature of the active sites and the physical properties of the support material are crucial. In the case of anion exchange resins used for disproportionation, the basicity of the functional groups plays a significant role. Strongly basic quaternary ammonium groups have shown different catalytic activities compared to weakly basic tertiary amine groups. mdpi.com

The composition of supported catalysts, such as the loading of the active metal and the choice of support, also influences reactivity. For example, in the disproportionation of trimethoxysilane, the conversion rate was found to be dependent on the amount of potassium fluoride loaded onto the alumina (B75360) support. researchgate.net Furthermore, the interaction between the metal and the support can affect the catalyst's stability and resistance to deactivation. researchgate.net Density functional theory (DFT) calculations have been employed to understand the reaction mechanisms at a molecular level and guide the design of more efficient catalysts for chlorosilane disproportionation reactions. nih.gov

The table below summarizes the types of catalysts and their effects on related silane (B1218182) transformations, which can be extrapolated to the chemistry of this compound.

| Catalytic Reaction | Catalyst Type | Catalyst Example | Influence on Reactivity and Selectivity |

| Disproportionation | Homogeneous | Organic Nitrogen Compounds | Catalyzes substituent exchange on the silicon atom. mdpi.com |

| Disproportionation | Heterogeneous | Anion Exchange Resins (e.g., Amberlyst) | High activity and selectivity; ease of separation. Basicity of functional groups influences performance. nih.govmdpi.com |

| Disproportionation | Heterogeneous | Supported Salts (e.g., KF/Al2O3) | Active for alkoxysilane disproportionation; activity depends on salt loading. researchgate.net |

| Hydrosilylation | Homogeneous | Transition Metal Complexes | Enables C-Si bond formation. Ligand structure controls selectivity. youtube.comacs.org |

Theoretical and Computational Investigations of Dichloromethoxysilane

Quantum Chemical Calculations of Dichloromethoxysilane and Related Species

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, offer a powerful approach to predicting the electronic structure and properties of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio molecular orbital calculations.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance between accuracy and computational cost. It is particularly well-suited for investigating the reaction pathways and energetics of chemical processes. While specific DFT studies exclusively focused on this compound are not abundant in the public literature, extensive research on closely related chlorosilanes, such as dichlorosilane (B8785471) (SiH₂Cl₂), provides a strong basis for understanding its behavior.

Studies on the thermal decomposition of dichlorosilane have identified key reaction pathways, including the elimination of hydrogen chloride (HCl) or the 1,2-hydrogen shift to form silylenes (SiClH or SiCl₂). buffalo.eduacs.org For instance, the disproportionation of dichlorosilane to monochlorosilane (MCS) has been investigated using DFT, revealing complex reaction cycles. acs.org These studies have shown that the reaction pathways are often intricate, involving intermediates and transition states whose energies can be accurately calculated. researchgate.netresearchgate.netresearchgate.net

The energetics of these reactions, including activation barriers and reaction enthalpies, are crucial for predicting reaction rates and product distributions. For example, in the disproportionation of dichlorosilane, DFT calculations have identified the dehydrogenation of dichlorosilane as the rate-determining step. acs.org The calculated activation energies for the decomposition of dichlorosilane are significant, indicating that high temperatures are required for these reactions to proceed at a reasonable rate. buffalo.edu

| Reaction Pathway (Dichlorosilane Analogy) | Calculated Activation Energy (kcal/mol) | Reference |

| SiH₂Cl₂ → SiCl₂ + H₂ | ~73-76 | buffalo.edu |

| SiH₂Cl₂ → SiHCl + HCl | ~71-74 | buffalo.edu |

| Dichlorosilane Dehydrogenation (Rate-Determining Step) | High | acs.org |

| Chlorine Transfer between DCS and SiHCl₂⁻ | 138.08 kJ/mol | acs.org |

This table presents data for dichlorosilane as an analogy for potential reaction pathways of this compound.

These findings for dichlorosilane suggest that the decomposition of this compound would likely proceed through similar pathways, involving the elimination of HCl or the rearrangement to form silicon-based intermediates. The methoxy (B1213986) group (-OCH₃) in this compound would influence the energetics of these pathways due to its electronic and steric effects.

Ab initio molecular orbital calculations are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. nist.govnih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties.

Furthermore, ab initio methods are extensively used to calculate vibrational frequencies. nist.govnih.govaps.orgnih.gov These calculated frequencies, when compared with experimental infrared (IR) and Raman spectra, can aid in the assignment of vibrational modes and provide a detailed understanding of the molecule's vibrational dynamics. The accuracy of these calculations is often improved by applying scaling factors to the computed harmonic frequencies to account for anharmonicity and other systematic errors. nist.govnih.gov

| Computational Method | Typical Application | Expected Information for this compound |

| Hartree-Fock (HF) | Initial geometry optimization, wavefunction calculation | Basic molecular structure and orbital energies. |

| Møller-Plesset (MP2) | Incorporates electron correlation for improved accuracy | More accurate geometry and energy calculations. |

| Coupled Cluster (CCSD(T)) | High-accuracy energy and property calculations | "Gold standard" for benchmarking energies. |

Molecular Dynamics Simulations for this compound Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. dovepress.comnih.govresearchgate.netresearchgate.netcore.ac.ukyoutube.commdpi.comnih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of liquids, gases, and solids.

For this compound, MD simulations could be employed to investigate its behavior in the liquid phase or its interactions with other molecules in a solution. dovepress.comnih.govresearchgate.netcore.ac.ukyoutube.comnih.gov Key aspects that can be studied include:

Intermolecular Interactions: MD simulations can model the non-covalent interactions between this compound molecules, such as van der Waals forces and dipole-dipole interactions. This provides insights into the liquid structure and thermodynamic properties. researchgate.netyoutube.com

Solvation Effects: By simulating this compound in a solvent, one can study how the solvent molecules arrange around the solute and how this affects its conformation and reactivity. nih.gov

Transport Properties: Properties like diffusion coefficients and viscosity can be calculated from MD trajectories, which are important for understanding mass transport phenomena in processes like chemical vapor deposition.

The accuracy of MD simulations heavily relies on the quality of the force field, which is a set of parameters that describe the potential energy of the system. For a molecule like this compound, a specific force field would need to be developed or adapted from existing parameters for similar silicon-containing compounds.

Computational Modeling of this compound-based Systems

Computational modeling plays a crucial role in understanding and optimizing complex processes where this compound might be used as a precursor, such as in the deposition of thin films.

This compound is a potential precursor for the chemical vapor deposition (CVD) of silicon-based thin films, such as silicon dioxide (SiO₂) or silicon carbonitride (SiCN). Computational models of CVD processes can provide a detailed understanding of the underlying mechanisms and help in optimizing deposition conditions. acs.orgarxiv.orgmdpi.comresearchgate.netnih.govnih.govmdpi.comprinceton.edugoogle.com

These models typically involve a multi-scale approach:

Quantum Chemistry: DFT calculations are used to determine the gas-phase and surface reaction kinetics of the precursor molecules. researchgate.net

Computational Fluid Dynamics (CFD): CFD simulations are used to model the transport of precursor gases within the CVD reactor, including fluid flow, heat transfer, and mass transport. arxiv.orgnih.gov

Atomistic Simulations: Methods like kinetic Monte Carlo (kMC) or MD can be used to simulate the growth of the thin film on the substrate at the atomic level, providing insights into film morphology, roughness, and defect formation. mdpi.comresearchgate.netnih.govmdpi.com

Studies on related precursors like dichlorosilane in SiC and silicon nitride deposition have demonstrated the power of these simulations in predicting growth rates, film composition, and uniformity. arxiv.orggoogle.comresearchgate.net Similar modeling approaches could be applied to this compound to understand how its chemical properties influence the deposition of silicon-containing films.

| Modeling Technique | Focus of Simulation | Key Outputs |

| Quantum Chemistry (DFT) | Reaction kinetics of this compound | Reaction pathways, activation energies, rate constants. |

| Computational Fluid Dynamics (CFD) | Reactor-scale transport phenomena | Gas flow patterns, temperature and concentration profiles. |

| Atomistic Simulations (kMC, MD) | Film growth at the atomic scale | Film morphology, surface roughness, defect analysis. |

Computational methods are increasingly used to predict the reactivity, selectivity, and stability of molecules, which is crucial for designing new chemical processes and materials. rsc.orgnumberanalytics.commit.educhemrxiv.orgmdpi.comnih.gov

Reactivity: DFT-based reactivity descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), electrophilicity index, and Fukui functions, can be calculated to predict the reactivity of this compound towards different reagents. numberanalytics.comchemrxiv.org These descriptors provide a quantitative measure of a molecule's propensity to act as a nucleophile or an electrophile.

Selectivity: In reactions with multiple possible outcomes, computational methods can be used to predict the regioselectivity and stereoselectivity. mit.edumdpi.com By calculating the activation energies of the different reaction pathways leading to various products, the most favorable outcome can be identified.

Stability: The thermal stability of this compound can be assessed by calculating the bond dissociation energies and the activation barriers for its decomposition pathways. researchgate.netresearchgate.netmdpi.commdpi.com This information is critical for determining the appropriate processing temperatures in applications like CVD. Theoretical studies on the decomposition of similar compounds, such as dichlorosilane, have shown that these predictions can be in good agreement with experimental observations. buffalo.edu

Advanced Spectroscopic Analysis of Dichloromethoxysilane and Its Reaction Products

Vibrational Spectroscopy Techniques for Dichloromethoxysilane Characterization

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the fundamental vibrational modes of a molecule. For this compound (CH₃OSiCl₂H), these spectra are determined by the characteristic vibrations of its distinct functional groups: Si-H, Si-Cl, C-O, C-H, and Si-O bonds. As a nonlinear molecule with 9 atoms, it possesses 3N-6 = 21 normal modes of vibration. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy Studies

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation, exciting molecular vibrations that induce a change in the molecule's dipole moment. nih.govmdpi.com The FTIR spectrum of this compound is expected to be dominated by strong absorptions from its most polar bonds.

Key predicted vibrational frequencies are based on established group frequencies and computational studies of related organosilanes. nih.govnih.govyoutube.comopenmopac.net The Si-H stretch is one of the most characteristic absorptions for hydrosilanes and is anticipated to appear as a strong, sharp band. The asymmetric and symmetric stretching of the Si-Cl₂ group will also produce prominent features in the spectrum. The methoxy (B1213986) group (-OCH₃) contributes several bands, including C-H stretches and a key C-O stretch coupled with the Si-O motion.

Table 7.1: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Asymmetric/Symmetric Stretch | 2950 - 2850 | Medium-Strong |

| Si-H Stretch | 2260 - 2100 | Strong |

| C-O Stretch | 1190 - 1075 | Strong |

| Si-O Stretch | 850 - 750 | Strong |

| Si-Cl₂ Asymmetric Stretch | 600 - 550 | Strong |

Note: These are predicted values based on characteristic group frequencies for organosilanes. Actual values may vary.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR, detecting vibrations that cause a change in the polarizability of the molecule. nih.gov It is particularly effective for analyzing symmetric vibrations and bonds involving heavier atoms, making it well-suited for studying the Si-Cl and Si-O backbones of silane (B1218182) molecules. rsc.org

In the Raman spectrum of this compound, the symmetric Si-Cl₂ stretch, which may be weak in the FTIR spectrum, is expected to be strong and easily identifiable. Conversely, the polar Si-H and C-O bonds that are strong in the FTIR spectrum will likely show weaker intensity in the Raman spectrum. This complementarity is crucial for a complete vibrational assignment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and electronic structure of molecules in solution. Analysis using ¹H, ¹³C, and ²⁹Si nuclei provides a complete picture of the this compound molecule.

¹H and ¹³C NMR Investigations

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the two types of protons in unique chemical environments.

Si-H Proton: This proton, directly bonded to the silicon atom, is expected to appear significantly downfield. Its signal should be a quartet due to coupling with the three protons of the methoxy group (³J-coupling).

O-CH₃ Protons: The three equivalent protons of the methoxy group will produce a single signal. This signal is expected to be a doublet due to coupling with the single Si-H proton (³J-coupling).

The ¹³C NMR spectrum will display a single resonance for the carbon atom of the methoxy group. oregonstate.edu In a proton-decoupled spectrum, this signal will appear as a singlet. The chemical shift will be influenced by the electronegative oxygen atom. researchgate.netlibretexts.org

Table 7.2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Partner(s) |

|---|---|---|---|

| ¹H (Si-H) | 4.5 - 5.5 | Quartet | -OCH₃ |

| ¹H (-OCH₃) | 3.5 - 4.0 | Doublet | Si-H |

Note: Predictions are based on data for related chlorosilanes and methoxysilanes. researchgate.netspectrabase.com

²⁹Si NMR for Silicon Connectivity Analysis

²⁹Si NMR spectroscopy is highly sensitive to the substituents attached to the silicon atom, offering a wide range of chemical shifts that allows for precise characterization of the silicon environment. huji.ac.il For this compound, the silicon atom is bonded to one hydrogen, one methoxy group, and two chlorine atoms.

Based on computational studies of methoxysilanes and experimental data for related chlorohydridosilanes, the ²⁹Si chemical shift for this compound can be predicted. unige.chpsu.edu Studies on the SiH₄-nCln series show that increasing the number of chlorine atoms leads to a downfield shift, though corrections for spin-orbit effects are crucial for accurate predictions in polychlorinated silanes. rsc.orgresearchgate.net The ²⁹Si NMR spectrum of SiHCl₃, for instance, shows a signal at approximately -18.4 ppm. huji.ac.il The replacement of a chlorine atom with a less electronegative methoxy group would be expected to shift the resonance upfield. Therefore, the chemical shift for this compound is anticipated to be in the range of -25 to -45 ppm relative to tetramethylsilane (B1202638) (TMS).

In a proton-coupled spectrum, the signal would be a doublet due to the one-bond coupling to the Si-H proton (¹J(Si,H)), which is typically large (in the range of 200-400 Hz). huji.ac.il

Mass Spectrometry for this compound and Derivative Identification

Mass spectrometry is a powerful analytical technique for identifying this compound and its derivatives by determining their mass-to-charge ratio (m/z). chemguide.co.uk In electron impact ionization mass spectrometry, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The resulting fragmentation pattern is unique to a specific compound and serves as a molecular fingerprint. chemguide.co.uklibretexts.org

The fragmentation of organosilicon compounds like this compound often involves the cleavage of bonds adjacent to the silicon atom. The stability of the resulting carbocations influences the fragmentation pattern; splits that produce more stable secondary or tertiary carbocations are generally favored. libretexts.org For instance, in the mass spectrum of a related compound, 2-methylbutane, a strong peak at m/z = 43 is observed, corresponding to a stable secondary carbocation. libretexts.org

High-resolution mass spectrometry, such as Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry, allows for exact mass determinations, enabling the precise identification of the molecular formulas of ions. osti.gov This technique has been instrumental in analyzing the reaction products of dichlorosilane (B8785471) (a related compound) with water, where polysiloxane species were identified. osti.gov The study of ion-molecule reactions in the mass spectrometer can also elucidate reaction pathways, such as the formation of polysiloxanes through the loss of HCl. osti.gov

The analysis of trimethylsilyl (B98337) (TMS) derivatives of compounds using mass spectrometry is a common practice. chalmers.se The mass spectra of TMS derivatives of alditols, for example, show clear correlations with their structures, with predominant fragmentations involving cleavages in the carbon chain and the loss of trimethylsilanol. chalmers.se This approach could be similarly applied to identify reaction products of this compound after derivatization.

Table 1: Common Fragmentation Patterns in Mass Spectrometry

| Functional Group | Common Fragmentation Patterns | Reference |

| Alkanes | Clusters of peaks 14 mass units apart (loss of (CH2)nCH3). | libretexts.org |

| Alcohols | Small or non-existent molecular ion peak. | libretexts.org |

| Aldehydes | Loss of H (M-1) or CHO (M-29). | libretexts.org |

| Carboxylic Acids | Prominent peaks from loss of OH (M-17) and COOH (M-45) in short-chain acids. | libretexts.org |

| Aromatic Compounds | Strong molecular ion peaks due to stable structure. | libretexts.org |

| Amines | Odd-numbered molecular ion peak. | libretexts.org |

| Amides | Primary amides show a base peak due to McLafferty rearrangement. | libretexts.org |

| Ketones | Fragmentation occurs on either side of the carbonyl group. | chemguide.co.uk |

This table is generated based on general fragmentation patterns and may not be exhaustive for this compound and its specific derivatives.

Other Spectroscopic Methods in this compound Research

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance, providing information about its electronic transitions. youtube.comyoutube.comyoutube.comyoutube.com When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. fiveable.melibretexts.org The wavelength of light absorbed corresponds to the energy difference between these electronic states. ufg.br

For molecules like this compound, the primary electronic transitions of interest would likely involve the non-bonding electrons on the chlorine and oxygen atoms and the sigma (σ) bonds. Possible transitions include n→σ* and σ→σ*. libretexts.org The presence of chromophores, which are the light-absorbing parts of a molecule, and auxochromes, which modify the absorption of chromophores, influences the UV-Vis spectrum. fiveable.me

The solvent in which the sample is dissolved can affect the absorption spectrum. For example, n→π* transitions tend to undergo a blue shift (shift to shorter wavelengths) in polar solvents, while π→π* transitions often experience a red shift (shift to longer wavelengths). libretexts.org

Table 2: Typical Electronic Transitions and their Characteristics

| Transition | Description | Typical Molar Absorptivity (ε) | Solvent Effects |

| σ → σ | Promotion of an electron from a σ bonding orbital to a σ antibonding orbital. | High energy, often below 200 nm. | Generally small. |

| n → σ | Promotion of an electron from a non-bonding orbital to a σ antibonding orbital. | 100 - 3000 L mol⁻¹ cm⁻¹ | Blue shift in polar solvents. |

| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. | > 10,000 L mol⁻¹ cm⁻¹ | Red shift in polar solvents. |

| n → π | Promotion of an electron from a non-bonding orbital to a π antibonding orbital. | < 2000 L mol⁻¹ cm⁻¹ | Blue shift in polar solvents. |

This table represents general principles of UV-Vis spectroscopy and the values are approximate.

X-ray based spectroscopic techniques are powerful tools for determining the elemental composition and chemical state of materials. wisc.eduresearchgate.netaip.orgresearchgate.netarizona.edu

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that analyzes the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. wikipedia.orgcarleton.edupsu.eduresearchgate.net XPS works by irradiating a material with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. psu.edu The binding energy of the emitted electrons is characteristic of the element and its chemical environment. researchgate.net For this compound, XPS could be used to identify the silicon, chlorine, oxygen, and carbon atoms and to determine their oxidation states by analyzing the shifts in their core-level binding energies. For example, the Si 2p core-level spectrum can distinguish between different silicon oxidation states, such as Si⁰, R₃Si(O)₁, and SiO₂. acs.org

X-ray Absorption Spectroscopy (XAS) provides information about the local geometric and/or electronic structure of matter. researchgate.net X-ray Absorption Near Edge Structure (XANES) is a type of XAS that is sensitive to the oxidation state and coordination chemistry of an element. wisc.edu XANES has been used to study the structure of various silicon-containing materials, including silicates and silicon oxides, and can distinguish between different coordination environments of silicon. wisc.eduarizona.edu It is a valuable tool for identifying the local structure around the silicon atom in this compound and its reaction products.

Table 3: Comparison of X-ray Based Spectroscopic Techniques

| Technique | Information Obtained | Probing Depth | Key Application for this compound |

| XPS | Elemental composition, chemical state, electronic structure | ~1-10 nm | Determining the elemental composition and oxidation states of Si, Cl, O, and C on a surface. wikipedia.orgcarleton.edupsu.edu |

| XANES | Oxidation state, coordination geometry, local structure | Micrometers (bulk sensitive) | Investigating the local coordination environment and oxidation state of the silicon atom. wisc.edu |

The study of interfaces is crucial for understanding the reactions and applications of this compound, particularly in surface modification and film formation. Several spectroscopic techniques are well-suited for this purpose.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy is a versatile technique for obtaining infrared spectra of samples in the solid or liquid state without complex sample preparation. researchgate.netnih.govresearchgate.netrsc.org It is particularly useful for studying surfaces and interfaces. rsc.org In ATR-FTIR, an infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that extends a short distance into the sample in contact with the crystal. nih.gov This allows for the analysis of the surface layer of a sample, making it ideal for monitoring the adsorption of this compound onto a substrate or the formation of thin films. For example, ATR-FTIR can be used to detect the presence of specific functional groups, such as Si-O-Si, on a surface. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) , as discussed previously, is inherently surface-sensitive, making it a primary tool for interface studies. wikipedia.orgcarleton.edu It can provide detailed information about the elemental composition and chemical bonding at the interface between a this compound-derived layer and a substrate. acs.org

Emerging Research Directions and Future Perspectives

Integration of Dichloromethoxysilane Chemistry in Multifunctional Materials

Multifunctional materials are engineered to possess multiple properties, leading to enhanced performance and a wider range of applications. The reactivity of this compound makes it a prime candidate for incorporation into such materials. The two chloro groups can readily undergo hydrolysis and condensation reactions, forming stable siloxane (Si-O-Si) bonds, which are the backbone of silicone polymers. Simultaneously, the methoxy (B1213986) group can be tailored for specific functionalities.

The sol-gel process is a key technique for creating multifunctional coatings from precursors like this compound. researchgate.netvtt.finih.govresearchgate.net This method allows for the creation of thin, transparent, and durable coatings on various substrates. By incorporating other nanoparticles or organic molecules into the sol-gel matrix, materials with a combination of properties such as hydrophobicity, scratch resistance, and antimicrobial activity can be developed. researchgate.netnih.gov For instance, the integration of alumina (B75360) nanoparticles can enhance mechanical strength, while silver nanoparticles can impart antimicrobial properties. researchgate.net

| Potential Application Area | Functionality Conferred by this compound | Example of Multifunctionality |

| Protective Coatings | Forms a durable, cross-linked siloxane network. | Scratch-resistant and hydrophobic (easy-to-clean) surfaces on glass or polymers. researchgate.netnih.gov |

| Biomaterials | Surface modification to improve biocompatibility. | Antimicrobial and biocompatible coatings on medical implants. |

| Electronics | Formation of dielectric layers. | Insulating layers with enhanced thermal stability in microelectronic components. |

| Textiles | Hydrophobic treatment of fabrics. | Water-repellent and breathable textiles. |

Sustainable Chemistry and Circular Economy Principles in this compound Production and Utilization

The chemical industry is increasingly adopting principles of green chemistry and the circular economy to minimize its environmental impact. sigmaaldrich.comnih.govhalecosmeceuticals.comconsensus.app This shift is also relevant to the production and use of this compound.

Sustainable Production:

Green chemistry principles focus on designing chemical processes that are efficient and generate minimal waste. sigmaaldrich.comnih.govhalecosmeceuticals.comconsensus.app In the context of this compound production, this involves exploring alternative synthetic routes that have a higher atom economy, use less hazardous reagents, and are more energy-efficient. sigmaaldrich.comacs.org Traditional methods for producing chlorosilanes can be energy-intensive. Research into catalytic processes that can operate under milder conditions is a key area of sustainable chemistry. nih.govacs.org The use of renewable feedstocks is another important principle, although its application to silane (B1218182) chemistry is still in early stages of research. halecosmeceuticals.comconsensus.app

| Green Chemistry Principle | Application to this compound Production |

| Waste Prevention | Optimizing reaction conditions to maximize yield and minimize by-products. sigmaaldrich.comhalecosmeceuticals.com |

| Atom Economy | Designing synthetic routes where the maximum number of reactant atoms are incorporated into the final product. acs.org |

| Less Hazardous Synthesis | Using catalysts to enable reactions under milder, less energy-intensive conditions. halecosmeceuticals.com |

| Use of Renewable Feedstocks | Investigating bio-based sources for the organic components of organosilanes. consensus.app |

Circular Economy:

The circular economy aims to move away from a linear "take-make-dispose" model to one where resources are kept in use for as long as possible. riejournal.comcirculareconomyalliance.com For a chemical like this compound, this involves considering its entire life cycle. researchgate.netyoutube.comyoutube.com Designing products with this compound-based materials that are durable and can be repaired or recycled is a key aspect. riejournal.com At the end of a product's life, the goal is to recover and regenerate the silicon-based materials. While challenging, research into the chemical recycling of silicones to break them down into their monomeric precursors is an active field of investigation. This would allow for the creation of a closed-loop system where waste silicone products can be used as a feedstock for new materials.

| Circular Economy Strategy | Relevance to this compound |

| Design for Durability | Creating long-lasting materials and coatings to extend product life. |

| Recycling | Developing methods for the chemical recycling of silicone polymers back to silane monomers. |

| Resource Recovery | Recovering silicon and other valuable elements from end-of-life products. mdpi.com |

| Waste as a Resource | Exploring the use of by-products from other industrial processes as feedstocks for silane synthesis. riejournal.com |

Advanced Characterization Techniques for this compound-based Systems

A deep understanding of the chemical and physical properties of this compound and its derivatives is crucial for developing new applications. A suite of advanced characterization techniques is employed to study these systems at the molecular and macroscopic level.

The hydrolysis and condensation of this compound are fundamental to its application in forming polymers and coatings. Computational methods, such as Density Functional Theory (DFT), are used to investigate the reaction mechanisms and energetics of these processes. nih.govresearchgate.netescholarship.org These theoretical studies provide insights that can be difficult to obtain through experiments alone.

Spectroscopic techniques are invaluable for identifying the chemical structure and bonding in this compound-based materials. X-ray Photoelectron Spectroscopy (XPS) can provide information on the elemental composition and chemical states of atoms at a material's surface.

The physical and mechanical properties of materials derived from this compound are also of great interest. Techniques such as scanning electron microscopy (SEM) are used to visualize the microstructure of coatings and composites.

| Technique | Information Obtained | Relevance to this compound Research |

| Density Functional Theory (DFT) | Reaction mechanisms, electronic structure. nih.govresearchgate.net | Understanding the hydrolysis and condensation pathways. |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical state. | Characterizing surface modifications and thin films. |

| Scanning Electron Microscopy (SEM) | Surface morphology and microstructure. | Assessing the quality and uniformity of coatings. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure and dynamics. | Confirming the structure of new this compound derivatives. |

Machine Learning and Materials Informatics in this compound Research

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in materials science, accelerating the discovery and design of new materials. nih.govresearchgate.netyoutube.comelsevierpure.com These approaches can be applied to this compound research to predict material properties, optimize reaction conditions, and uncover new structure-property relationships. nih.govresearchgate.netnih.govresearchgate.net

By training ML models on existing experimental and computational data, it is possible to predict the properties of new materials derived from this compound without the need for extensive laboratory work. researchgate.netresearchgate.net This can significantly speed up the materials discovery process. For example, an ML model could be trained to predict the hydrophobicity or scratch resistance of a coating based on the specific formulation of this compound and other precursors used in its synthesis.

Machine learning can also be used to optimize the synthesis of this compound and its derivatives. nih.govnih.gov By analyzing large datasets of reaction outcomes, ML algorithms can identify the optimal reaction conditions (e.g., temperature, pressure, catalyst) to maximize yield and minimize by-products. nih.govnih.gov Furthermore, AI can be used to design novel nanostructures with specific functionalities, potentially guiding the self-assembly of this compound-derived molecules into complex architectures. sciencedaily.comyoutube.comresearchgate.net

| Machine Learning Application | Potential Impact on this compound Research |

| Property Prediction | Rapid screening of new material compositions for desired properties. researchgate.netresearchgate.net |

| Reaction Optimization | Identification of optimal synthesis conditions for higher efficiency and yield. nih.govnih.gov |

| Materials Discovery | Proposing novel this compound derivatives with enhanced functionalities. |

| Mechanistic Understanding | Uncovering complex relationships between molecular structure and material performance. youtube.com |

Q & A

Q. What peer-review criteria are most critical for manuscripts on this compound’s environmental fate?

- Methodological Answer : Reviewers should assess compliance with OECD guidelines for persistence/bioaccumulation studies. Data must include half-life calculations in aquatic/terrestrial matrices and QSAR (Quantitative Structure-Activity Relationship) models for ecotoxicity. Manuscripts lacking mass balance validation (e.g., unaccounted Cl⁻ in biodegradation assays) require revision. Reproducibility checks via open-data repositories enhance credibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.